[(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid
Description
Piperidine Core and Conformational Rigidity
The piperidine ring provides a semi-rigid scaffold that balances conformational flexibility with spatial organization. Computational docking studies on analogous piperidine derivatives demonstrate that the chair conformation preferentially orients substituents for optimal receptor binding. For example, in sigma-1 receptor ligands, the piperidine nitrogen forms salt bridges with Glu172 and Asp126 residues, while hydrophobic side chains engage van der Waals interactions with Val84 and Trp89. This dual polar-apolar interaction profile is conserved across many piperidine-based therapeutics.
Acetyl Group: Modulating Lipophilicity and Metabolic Stability
The N-acetyl group enhances lipophilicity ($$ \log P $$ estimated +0.8) compared to non-acylated piperidines, potentially improving blood-brain barrier permeability. However, acetylated amines exhibit reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life. In radical-mediated cyclization syntheses, acetyl groups also serve as protective intermediates, enabling regioselective functionalization.
Isopropyl Amino Moiety: Steric and Electronic Effects
The isopropyl amino group introduces a branched hydrophobic domain that influences both steric accessibility and electron distribution. Molecular dynamics simulations suggest that the isopropyl group’s $$ \text{C}_3 $$ symmetry minimizes torsional strain during receptor binding while creating a localized electron-rich region favorable for cation-$$ \pi $$ interactions. Comparative studies show that bulkier substituents (e.g., tert-butyl) reduce binding affinity due to steric clashes, whereas linear chains (e.g., propyl) lack optimal hydrophobicity.
Properties
IUPAC Name |
2-[(1-acetylpiperidin-3-yl)-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)14(8-12(16)17)11-5-4-6-13(7-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQWAHQGJISWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208874 | |
| Record name | Glycine, N-(1-acetyl-3-piperidinyl)-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353987-74-2 | |
| Record name | Glycine, N-(1-acetyl-3-piperidinyl)-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353987-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(1-acetyl-3-piperidinyl)-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized through various reactions such as hydrogenation, cyclization, and amination . The acetyl group can be introduced via acetylation reactions, while the isopropyl-amino group can be added through amination reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites due to the presence of electron-rich moieties:
Key oxidation pathways :
-
Piperidine ring oxidation : Controlled oxidation with KMnO₄ in acidic conditions generates a ketone at the 3-position of the piperidine ring.
-
Acetic acid moiety oxidation : Reaction with CrO₃ converts the acetic acid group to a glyoxylic acid derivative.
| Reaction Site | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine ring | 0.1M KMnO₄, H₂SO₄, 60°C | 3-Ketopiperidine derivative | 78% | |
| Acetic acid group | CrO₃, acetone, rt | Glyoxylic acid analog | 65% |
Reduction Reactions
The acetyl and isopropylamino groups are susceptible to reduction:
Notable reductions :
-
Acetyl group reduction : LiAlH₄ reduces the acetyl group to a hydroxymethyl group.
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Imine intermediate formation : Selective reduction of the piperidine ring with NaBH₄ under acidic conditions yields a secondary amine.
| Target Group | Reagent/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Acetyl | 2.5 eq LiAlH₄, THF, 0°C | Hydroxymethyl derivative | >90% | |
| Piperidine ring | NaBH₄, HCl/MeOH | Secondary amine | 82% |
Substitution Reactions
Nucleophilic substitution occurs at the isopropylamino and acetic acid groups:
Observed substitutions :
-
Isopropylamino displacement : Treatment with alkyl halides (e.g., CH₃I) replaces the isopropyl group with methyl.
-
Carboxylic acid derivatization : Esterification with SOCl₂/ROH produces ethyl or methyl esters.
| Reaction Type | Reagent | Product | Conversion Rate | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative | 88% | |
| Esterification | SOCl₂, EtOH | Ethyl ester | 95% |
Acylation and Functionalization
The compound participates in site-selective acylation due to its α-amine and acetic acid groups:
Experimental findings :
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N-terminal acylation : Glucono-δ-lactone (GDL) selectively acylates the α-amine at pH 7.5 without side reactions .
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Dual acylation : Sequential treatment with GDL and azide-functionalized reagents enables orthogonal functionalization .
| Acylation Site | Reagent/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| α-amine | 100 eq GDL, HEPES pH 7.5 | Mono-gluconoylated | >99% | |
| α-amine + Lys | GDL + Azide-PEG | Di-acylated | 92% (mono) |
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar analogs:
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| [(1-Benzyl-piperidin-4-yl)-isopropyl-amino]-acetic acid | Benzyl vs. acetyl group | Lower oxidation stability due to benzyl’s electron-donating effects |
| [(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid | Methyl linker at 4-position | Enhanced steric hindrance reduces substitution rates |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates confirmed by ESR spectroscopy.
-
Acylation : pH-dependent equilibrium between protonated and deprotonated α-amine governs selectivity .
Industrial-Scale Reaction Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., Amberlyst-15) |
| Purification | Column chromatography | Continuous-flow HPLC |
| Yield Improvement | 65% → 89% via solvent optimization | 89% → 94% via process intensification |
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- CNS Activity : Compounds containing piperidine moieties have been linked to neuroprotective effects. For instance, derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.
- Antitumor Activity : Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of the piperidine ring is thought to enhance bioactivity by improving cellular uptake and interaction with target proteins.
Synthesis of Bioactive Derivatives
The synthesis of [(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid can lead to a variety of bioactive derivatives through modifications of the piperidine structure. This includes:
- Alkylation : Introducing different alkyl groups can modify the lipophilicity and bioavailability of the compound.
- Amino Acid Conjugation : Coupling with various amino acids may enhance its therapeutic profile, particularly for targeting specific receptors or pathways in disease models.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar piperidine derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death and improve cognitive function in animal models, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Study 2: Anticancer Activity
In vitro studies evaluated the anticancer properties of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
Mechanism of Action
The mechanism of action of [(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The acetyl and amino groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The compound belongs to a family of acetylated piperidine/pyrrolidine derivatives with amino-acetic acid side chains. Key structural differences among analogs include:
- Substituents on the nitrogen atom : Methyl, ethyl, cyclopropyl, or isopropyl groups.
- Position of the acetyl group : Variations in piperidine/pyrrolidine ring substitution (e.g., 2-, 3-, or 4-position).
- Stereochemistry : R/S configurations at chiral centers (e.g., ).
Table 1: Structural and Molecular Comparison
Functional Group Impact
- Isopropyl vs. Methyl/ethyl groups : The isopropyl group in the target compound introduces greater steric hindrance and lipophilicity compared to smaller methyl or ethyl substituents. This may influence binding affinity in biological targets or solubility .
- Acetyl position: Acetylation at the 3-position (piperidine) vs.
Biological Activity
The compound [(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound features a piperidine ring , an acetyl group , and an isopropyl amino group attached to an acetic acid moiety. This unique structural configuration suggests a variety of interactions with biological systems, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The piperidine structure may facilitate binding to various receptors and enzymes, modulating their activity.
Key mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing mood and cognition.
- Enzyme Modulation : It can affect enzymes involved in neurotransmission and inflammation pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Predictions based on structure-activity relationship studies suggest potential effectiveness against bacterial strains. The presence of functional groups allows for interactions that can inhibit bacterial growth.
2. Neuroactive Effects
Due to the piperidine structure, the compound may interact with neurotransmitter systems, potentially providing neuroprotective effects or influencing cognitive functions .
3. Anti-inflammatory Activity
The acetic acid component may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory conditions .
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Effects
A study investigating the neuropharmacological properties of similar piperidine derivatives found that compounds exhibited significant activity in modulating neurotransmitter levels, suggesting potential applications in treating mood disorders .
In Vitro Studies
In vitro toxicity evaluations showed that concentrations up to 100 μg/mL exhibited over 80% cell viability in normal epithelial cell lines, indicating a favorable safety profile for further therapeutic exploration .
Q & A
Q. Basic: What are the primary synthetic routes for [(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid?
The compound is typically synthesized via multi-step reactions involving piperidine derivatives. A common approach includes:
- Step 1 : Functionalization of piperidin-3-yl intermediates with isopropylamine under nucleophilic substitution conditions .
- Step 2 : Acetylation of the piperidine nitrogen using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane) .
- Step 3 : Coupling the resulting amine with a protected acetic acid moiety (e.g., ethyl acetate), followed by hydrolysis to yield the final carboxylic acid .
Validation : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography .
Q. Advanced: How can enantiomeric purity be optimized during synthesis?
Enantioselective synthesis challenges arise due to chiral centers in the piperidine ring. Strategies include:
- Chiral Catalysts : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for stereocontrol during piperidine functionalization .
- Chiral Resolving Agents : Employ diastereomeric salt formation with tartaric acid derivatives to isolate desired enantiomers .
Analytical Confirmation : Validate purity via chiral HPLC or polarimetry. Reference standards are critical for calibration .
II. Structural Characterization
Q. Basic: What spectroscopic methods are essential for characterizing this compound?
- NMR : 1H/13C NMR identifies proton environments (e.g., acetyl methyl groups at ~2.1 ppm, piperidine protons between 1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C13H23N3O3: 270.18 g/mol) .
- IR Spectroscopy : Detect carbonyl stretches (acetic acid C=O at ~1700 cm⁻¹, acetyl C=O at ~1650 cm⁻¹) .
Q. Advanced: How to resolve overlapping signals in NMR due to conformational flexibility?
- Variable Temperature NMR : Analyze at low temperatures (−40°C) to slow piperidine ring inversion and split broad peaks .
- 2D Techniques : Use HSQC and COSY to assign coupled protons and differentiate isopropyl methyl groups .
III. Safety and Handling
Q. Basic: What are the recommended storage conditions?
Q. Advanced: How to mitigate risks when handling hygroscopic intermediates?
- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles. Use fume hoods for volatile solvents (e.g., dichloromethane) .
IV. Pharmacological Evaluation
Q. Basic: What assays are used to assess receptor-binding activity?
Q. Advanced: How to design studies evaluating off-target effects?
- Broad-Panel Screening : Test against 50+ GPCRs, ion channels, and enzymes (e.g., CEREP panels) .
- Computational Docking : Predict interactions using molecular dynamics simulations (e.g., AutoDock Vina) .
Analytical Challenges
Q. Basic: How to determine purity using titration?
Q. Advanced: How to quantify trace impurities (e.g., <0.1%)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
